molecular formula C10H17F3N2O2 B568957 (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 1428776-56-0

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B568957
CAS No.: 1428776-56-0
M. Wt: 254.253
InChI Key: ZNVBVBJFGYWTQJ-BQBZGAKWSA-N
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Description

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O2. It is known for its use in the synthesis of various pharmaceutical and biologically active compounds . This compound is characterized by the presence of a trifluoromethyl group and a tert-butyl ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of both the trifluoromethyl group and the tert-butyl ester. These features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVBVBJFGYWTQJ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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